N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide
Description
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C15H26N2O2. This compound is characterized by the presence of a cyclohexylamino group and a cyclohexanecarboxamide group, making it a unique structure in organic chemistry.
Properties
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h12-13H,1-11H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPDRDGUPXRXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide can be synthesized through a multi-component reaction involving cyclohexyl isocyanide, paraformaldehyde, and acrylic acid. The reaction typically occurs at room temperature and yields the desired compound in good quantities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of low molecular weight gelators and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various biological molecules, potentially leading to antimicrobial and antifungal effects. The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but different functional groups.
Cyclohexanecarboxylic acid: Another compound with a cyclohexane ring but different substituents.
Uniqueness
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific combination of cyclohexylamino and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
